Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)-
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Overview
Description
Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)-: is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a heterocyclic amine with a six-membered ring containing five methylene bridges and one amine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)- typically involves the reaction of cyclohexanone or 4-methyl cyclohexanone with appropriate amines and p-toluenesulfonic acid . The reaction conditions often include the use of solvents like ethanol and catalysts such as molybdenum disulfide for hydrogenation processes .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)-: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)-: has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its analgesic and anticonvulsant properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action for Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist at NMDA receptors, leading to the inhibition of neurotransmitter release . This interaction can modulate various signaling pathways, contributing to its pharmacological effects.
Comparison with Similar Compounds
Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)-: can be compared with other piperidine derivatives such as:
1-Phenylcyclohexylpiperidine (Phencyclidine, PCP): Known for its psychotomimetic effects and NMDA receptor antagonism.
Pyridine: A simpler heterocyclic amine with different chemical properties and applications.
Piperazine: Another piperidine derivative with distinct pharmacological activities.
The uniqueness of Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)- lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
63885-11-0 |
---|---|
Molecular Formula |
C19H29NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-[4-methoxy-4-(3-methylphenyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C19H29NO/c1-16-7-6-8-17(15-16)19(21-2)11-9-18(10-12-19)20-13-4-3-5-14-20/h6-8,15,18H,3-5,9-14H2,1-2H3 |
InChI Key |
ROLOQLFLZPBXLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC(CC2)N3CCCCC3)OC |
Origin of Product |
United States |
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